(S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
(S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of two methoxy groups attached to the naphthalene ring and an amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the reduction of the corresponding naphthalene derivative. One common method is the catalytic hydrogenation of 6,7-dimethoxy-1-naphthaldehyde using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired tetrahydronaphthalene derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding naphthoquinone derivative.
Reduction: Further reduction can lead to the formation of fully saturated naphthalene derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, fully saturated naphthalene derivatives, and various substituted tetrahydronaphthalenes.
Scientific Research Applications
(S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the stereochemistry at the 1-position.
6,7-Dimethoxy-1-naphthaldehyde: Precursor in the synthesis of the target compound.
1,2,3,4-Tetrahydronaphthalene: Lacks the methoxy groups.
Uniqueness
(S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of methoxy groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(1S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-6-8-4-3-5-10(13)9(8)7-12(11)15-2/h6-7,10H,3-5,13H2,1-2H3/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZOFLWNJVIOHA-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CCCC2=C1)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@H](CCCC2=C1)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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